molecular formula C21H19N5O B10941621 2-(1-ethyl-1H-pyrazol-4-yl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide

2-(1-ethyl-1H-pyrazol-4-yl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B10941621
M. Wt: 357.4 g/mol
InChI Key: KRONYLIIJHNINU-UHFFFAOYSA-N
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Description

2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(4-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE is a synthetic organic compound that belongs to the class of quinolinecarboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(4-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through standard organic synthesis techniques. The key steps may include:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the ethyl group via alkylation reactions.
  • Coupling of the pyrazole and pyridine rings using cross-coupling reactions such as Suzuki or Heck reactions.
  • Formation of the quinolinecarboxamide core through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(4-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinecarboxylic acids, while reduction could produce quinolinecarboxamides with different substituents.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(4-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(4-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE
  • 2-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-(4-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE
  • 2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(4-ETHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE

Uniqueness

The uniqueness of 2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(4-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group on the pyrazole ring and the methyl group on the pyridine ring can affect its interaction with molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C21H19N5O

Molecular Weight

357.4 g/mol

IUPAC Name

2-(1-ethylpyrazol-4-yl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C21H19N5O/c1-3-26-13-15(12-23-26)19-11-17(16-6-4-5-7-18(16)24-19)21(27)25-20-10-14(2)8-9-22-20/h4-13H,3H2,1-2H3,(H,22,25,27)

InChI Key

KRONYLIIJHNINU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=CC(=C4)C

Origin of Product

United States

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